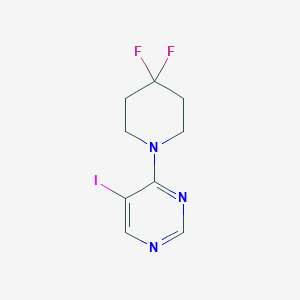

4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine is an organic compound that features a pyrimidine ring substituted with an iodine atom at the 5-position and a 4,4-difluoropiperidin-1-yl group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.

Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using reagents like iodine or N-iodosuccinimide (NIS) under mild conditions.

Attachment of the 4,4-Difluoropiperidin-1-yl Group: The 4,4-difluoropiperidin-1-yl group can be attached through a nucleophilic substitution reaction, where the pyrimidine ring is treated with 4,4-difluoropiperidine in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide (DMF).

Major Products Formed

Substitution Reactions: Formation of azido or cyano derivatives.

Oxidation Reactions: Formation of oxidized derivatives with altered functional groups.

Reduction Reactions: Formation of reduced derivatives with altered functional groups.

Coupling Reactions: Formation of more complex molecules with extended conjugation or additional functional groups.

Aplicaciones Científicas De Investigación

Cancer Treatment

The compound has been studied for its role as a potential inhibitor in various cancer types. It has shown promise in targeting specific pathways involved in tumorigenesis. For instance, it has been linked to the inhibition of KIF18A, a motor protein implicated in cancer cell proliferation:

| Cancer Type | Mechanism of Action | References |

|---|---|---|

| Lung Cancer | Inhibition of KIF18A | |

| Breast Cancer | Disruption of mitotic processes | |

| Hematological Cancers | Targeting BCL6 for tumor suppression |

Neurological Disorders

The compound's structure suggests potential applications as an orexin receptor antagonist, which could be beneficial in treating conditions like insomnia and obesity:

| Disorder | Mechanism of Action | References |

|---|---|---|

| Insomnia | Orexin receptor antagonism | |

| Obesity | Modulation of appetite via orexin pathways |

Study on BCL6 Inhibition

A study demonstrated that derivatives of 4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine effectively inhibit BCL6, a transcriptional repressor involved in the development of certain lymphomas. The study reported:

- Binding Affinity : The compound showed significant binding affinity to BCL6 with a KD value indicating potent interaction.

- Cellular Activity : In vitro assays confirmed its ability to induce degradation of BCL6 in lymphoma cell lines, suggesting therapeutic potential for hematological malignancies .

Orexin Receptor Antagonism

Research into orexin receptor antagonists revealed that compounds similar to this compound can modulate sleep-wake cycles effectively. These findings indicate:

Mecanismo De Acción

The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4,4-Difluoropiperidin-1-yl)-5-fluoropyrimidine

- 4-(4,4-Difluoropiperidin-1-yl)-5-chloropyrimidine

- 4-(4,4-Difluoropiperidin-1-yl)-5-bromopyrimidine

Uniqueness

4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine is unique due to the presence of both the iodine atom and the 4,4-difluoropiperidin-1-yl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming complex molecules through coupling reactions. Additionally, the difluoropiperidinyl group can enhance the compound’s biological activity and stability.

Actividad Biológica

The biological activity of 4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine is primarily attributed to its unique structural features. The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects.

Key Structural Features

- Pyrimidine ring: Serves as the core structure

- 4,4-Difluoropiperidin-1-yl group: Enhances stability and biological activity

- Iodine atom: Increases reactivity and potential for forming complex molecules

Medicinal Chemistry

This compound has shown promise as a building block in the synthesis of potential drug candidates, particularly in the development of kinase inhibitors. Its unique structure allows for various modifications, making it a versatile compound in drug discovery efforts.

Biological Research

The compound has been utilized to study the biological activity of pyrimidine derivatives and their interactions with biological targets. This has led to a better understanding of cellular pathways and molecular mechanisms involved in various biological processes.

Case Study: BCL6 Inhibition

While not directly related to this compound, a study on similar compounds provides insight into the potential applications of such pyrimidine derivatives.

Researchers discovered a series of benzimidazolone inhibitors that disrupt the protein-protein interaction between BCL6 and its co-repressors . Some of these inhibitors caused rapid degradation of BCL6, a transcriptional repressor involved in B-cell lymphoma.

Key Findings:

- Compound CCT369260 reduced BCL6 levels in a lymphoma xenograft mouse model following oral dosing .

- The study identified a subset of molecules that trigger rapid degradation of BCL6 .

This case study demonstrates the potential of pyrimidine-based compounds in targeting specific proteins and modulating their activity or stability.

Comparative Analysis

To better understand the biological activity of this compound, we can compare it with similar compounds:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| This compound | Iodine atom | Enhanced reactivity, potential for coupling reactions |

| 4-(4,4-Difluoropiperidin-1-yl)-5-fluoropyrimidine | Fluorine atom | Potentially increased metabolic stability |

| 4-(4,4-Difluoropiperidin-1-yl)-5-chloropyrimidine | Chlorine atom | Intermediate reactivity |

| 4-(4,4-Difluoropiperidin-1-yl)-5-bromopyrimidine | Bromine atom | Similar reactivity to iodine, potential for coupling reactions |

The presence of the iodine atom in this compound likely confers unique biological properties compared to its halogen counterparts.

Future Research Directions

Given the limited specific data on this compound, future research should focus on:

- Detailed structure-activity relationship (SAR) studies

- In vitro and in vivo screening for potential therapeutic applications

- Investigation of its role in modulating specific cellular pathways

- Exploration of its potential as a chemical probe in biological systems

Propiedades

IUPAC Name |

4-(4,4-difluoropiperidin-1-yl)-5-iodopyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2IN3/c10-9(11)1-3-15(4-2-9)8-7(12)5-13-6-14-8/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVCGJUFJQLPOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=NC=NC=C2I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.